N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Description
N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C21H18ClN3O3S2 and its molecular weight is 459.96. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiophene is a five-membered heteroaromatic compound that is considered to be a structural alert .
Mode of action
The mode of action of indole and thiophene derivatives can vary widely depending on the specific compound and its targets. They have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
The biochemical pathways affected by indole and thiophene derivatives can be diverse, depending on the specific compound and its targets. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The ADME properties of indole and thiophene derivatives can vary widely depending on the specific compound. For example, indole is soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of action
The molecular and cellular effects of indole and thiophene derivatives can be diverse, depending on the specific compound and its targets. For example, some indole derivatives have shown inhibitory activity against influenza A .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c22-16-6-2-1-4-14(16)12-23-18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-15-5-3-10-29-15/h1-6,8,10-11,17,19H,7,9,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUJQMMVJZJXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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